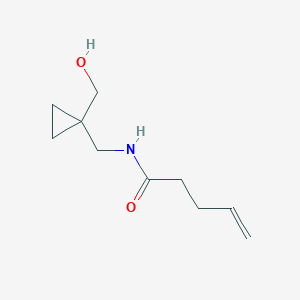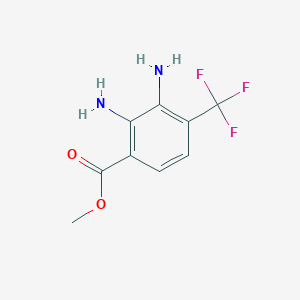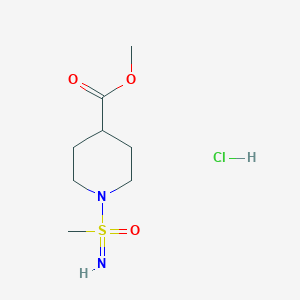
N-((1-(hydroxymethyl)cyclopropyl)methyl)pent-4-enamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-((1-(hydroxymethyl)cyclopropyl)methyl)pent-4-enamide, also known as CPME, is a synthetic compound that has gained attention in the field of scientific research due to its potential therapeutic applications. CPME is a cyclopropyl-containing analog of the natural product pent-4-enamide, which has been shown to exhibit antitumor activity. In
作用機序
The mechanism of action of N-((1-(hydroxymethyl)cyclopropyl)methyl)pent-4-enamide is not fully understood, but it is believed to involve the modulation of ion channels and the induction of apoptosis in cancer cells. N-((1-(hydroxymethyl)cyclopropyl)methyl)pent-4-enamide has been shown to modulate the activity of TRPV1 and TRPA1 ion channels, which are involved in pain perception. N-((1-(hydroxymethyl)cyclopropyl)methyl)pent-4-enamide has also been found to induce apoptosis in cancer cells by activating the caspase cascade.
Biochemical and Physiological Effects:
N-((1-(hydroxymethyl)cyclopropyl)methyl)pent-4-enamide has been shown to have various biochemical and physiological effects, including the modulation of ion channels, the induction of apoptosis in cancer cells, and the protection of neurons from oxidative stress. N-((1-(hydroxymethyl)cyclopropyl)methyl)pent-4-enamide has also been found to exhibit anti-inflammatory effects by reducing the production of pro-inflammatory cytokines.
実験室実験の利点と制限
One of the advantages of using N-((1-(hydroxymethyl)cyclopropyl)methyl)pent-4-enamide in lab experiments is its synthetic nature, which allows for precise control over its chemical properties. N-((1-(hydroxymethyl)cyclopropyl)methyl)pent-4-enamide is also relatively stable and can be easily synthesized in large quantities. However, one of the limitations of using N-((1-(hydroxymethyl)cyclopropyl)methyl)pent-4-enamide in lab experiments is its limited solubility in aqueous solutions, which can make it difficult to administer in certain experiments.
将来の方向性
There are several future directions for the research and development of N-((1-(hydroxymethyl)cyclopropyl)methyl)pent-4-enamide. One direction is to further investigate its potential therapeutic applications in cancer treatment, neuroprotection, and pain management. Another direction is to explore its potential as a drug delivery system, as it has been shown to have the ability to cross the blood-brain barrier. Additionally, further research is needed to fully understand the mechanism of action of N-((1-(hydroxymethyl)cyclopropyl)methyl)pent-4-enamide and its potential interactions with other compounds.
合成法
The synthesis of N-((1-(hydroxymethyl)cyclopropyl)methyl)pent-4-enamide involves the reaction of cyclopropylcarbinol with pent-4-enoyl chloride in the presence of a base. The resulting product is then purified through column chromatography to obtain the final compound.
科学的研究の応用
N-((1-(hydroxymethyl)cyclopropyl)methyl)pent-4-enamide has been shown to have potential therapeutic applications in various fields of scientific research, including cancer treatment, neuroprotection, and pain management. In cancer treatment, N-((1-(hydroxymethyl)cyclopropyl)methyl)pent-4-enamide has been found to exhibit antitumor activity by inducing apoptosis in cancer cells. In neuroprotection, N-((1-(hydroxymethyl)cyclopropyl)methyl)pent-4-enamide has been shown to protect neurons from oxidative stress, which is a common factor in neurodegenerative diseases. In pain management, N-((1-(hydroxymethyl)cyclopropyl)methyl)pent-4-enamide has been found to exhibit analgesic effects by modulating the activity of certain ion channels.
特性
IUPAC Name |
N-[[1-(hydroxymethyl)cyclopropyl]methyl]pent-4-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NO2/c1-2-3-4-9(13)11-7-10(8-12)5-6-10/h2,12H,1,3-8H2,(H,11,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKLMHYSDYUXFFN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCCC(=O)NCC1(CC1)CO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-((1-(hydroxymethyl)cyclopropyl)methyl)pent-4-enamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[[5-[2-oxo-2-[4-(trifluoromethoxy)anilino]ethyl]sulfanyl-1,3,4-oxadiazol-2-yl]methyl]thiophene-2-carboxamide](/img/structure/B2638625.png)
![N-(3-(1H-imidazol-1-yl)propyl)-N-(4-fluorobenzo[d]thiazol-2-yl)-3,4-dimethoxybenzamide hydrochloride](/img/structure/B2638627.png)
![2-Chloro-N-[1-[3-(trifluoromethyl)-1H-pyrazol-5-yl]ethyl]acetamide](/img/structure/B2638630.png)


![2-({6-[(2-chlorophenyl)methyl]-1-ethyl-3-methyl-7-oxo-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl}sulfanyl)-N-phenylacetamide](/img/structure/B2638637.png)

![[3-Cyano-3-(4-methyl-1,3-thiazol-2-yl)-2-oxopropyl] 5,6-dichloropyridine-3-carboxylate](/img/structure/B2638641.png)
![1-((1R,5S)-3-(methylthio)-8-azabicyclo[3.2.1]octan-8-yl)-2-(m-tolyl)ethanone](/img/structure/B2638642.png)
![N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]-2-phenoxybenzamide](/img/structure/B2638643.png)
![N-[1-(furan-2-carbonyl)-3,4-dihydro-2H-quinolin-6-yl]methanesulfonamide](/img/structure/B2638644.png)
![N-(2,4-dimethylphenyl)-2-((2-ethyl-6-(4-methylbenzyl)-7-oxo-6,7-dihydro-2H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)acetamide](/img/structure/B2638646.png)

![2-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-methyl-N-(3-methylphenyl)thiophene-3-sulfonamide](/img/structure/B2638648.png)